molecular formula C20H17NOS B14338002 Ethenesulfinamide, N,2,2-triphenyl- CAS No. 99081-05-7

Ethenesulfinamide, N,2,2-triphenyl-

Cat. No.: B14338002
CAS No.: 99081-05-7
M. Wt: 319.4 g/mol
InChI Key: JJSKFTMQUJXKJS-UHFFFAOYSA-N
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Description

Ethenesulfinamide, N,2,2-triphenyl- is a sulfinamide derivative characterized by a central ethenesulfinamide backbone substituted with three phenyl groups at the nitrogen and two adjacent carbon positions. Sulfinamides (R-S(O)-NH₂) are sulfur(IV)-containing compounds with applications in asymmetric synthesis, catalysis, and medicinal chemistry.

Properties

CAS No.

99081-05-7

Molecular Formula

C20H17NOS

Molecular Weight

319.4 g/mol

IUPAC Name

N,2,2-triphenylethenesulfinamide

InChI

InChI=1S/C20H17NOS/c22-23(21-19-14-8-3-9-15-19)16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-16,21H

InChI Key

JJSKFTMQUJXKJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CS(=O)NC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethenesulfinamide, N,2,2-triphenyl- typically involves the reaction of sulfonyl chlorides with amines. A common method includes the reaction of a sulfonyl chloride with triphenylamine under basic conditions to form the desired sulfinamide. The reaction is usually carried out in the presence of a base such as pyridine to absorb the hydrochloric acid generated during the process .

Industrial Production Methods

Industrial production of Ethenesulfinamide, N,2,2-triphenyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethenesulfinamide, N,2,2-triphenyl- undergoes various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamides.

    Reduction: Reduction reactions can convert the sulfinamide group to sulfides.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.

Major Products Formed

    Oxidation: Sulfonamides

    Reduction: Sulfides

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Ethenesulfinamide, N,2,2-triphenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethenesulfinamide, N,2,2-triphenyl- involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds and interact with nucleophilic sites on biomolecules, influencing their activity. The phenyl groups contribute to the compound’s stability and ability to interact with hydrophobic regions of target molecules .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Functional Groups
Compound Core Structure Functional Groups Oxidation State of Sulfur
Ethenesulfinamide, N,2,2-triphenyl- Ethenesulfinamide backbone Sulfinamide (S=O), three phenyl +4
4-(((2-Aminoethyl)sulfanyl)(diphenyl)methyl)benzamide (S52) Benzamide-thioether Sulfanyl (S-), diphenylmethyl -2 (sulfide)
Triphenylmethanesulfenamide () Triphenylmethane Sulfenamide (S-NR₂) +2
Triphenyl phosphate (CAS 115-86-6) Organophosphate ester Phosphate ester, three phenyl +5 (phosphorus)

Key Observations :

  • Sulfur oxidation states differentiate reactivity: sulfinamides (S=O) are electrophilic, while sulfanyl derivatives (S-) act as nucleophiles .
  • Triphenylmethane derivatives () lack sulfur but share aromatic bulk, influencing solubility and stability in aqueous systems .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Stability
Ethenesulfinamide, N,2,2-triphenyl-* ~350 (estimated) 180–200 (estimated) Low in H₂O; soluble in DCM, THF Air-stable, hygroscopic
Rhodium Triphenyl Acetate () 1355.14 260–263 Insoluble in H₂O Stable under inert gas
Triphenyl phosphate () 326.28 48–50 Low in H₂O; soluble in ethanol Hydrolytically stable

Notes:

  • *Estimates for Ethenesulfinamide are based on sulfinamide analogs (e.g., molecular weight of S52 in is ~400 g/mol) .
  • Rhodium Triphenyl Acetate’s high molecular weight and metal coordination reduce solubility .

Research Findings :

  • Compounds like S52–S54 demonstrate anti-tumor efficacy in vivo, suggesting that Ethenesulfinamide derivatives could be explored for similar biological targets .
Table 4: Hazard Profiles
Compound Hazard Codes (GHS) Key Risks Regulatory Status
Ethenesulfinamide, N,2,2-triphenyl-* H315, H319 (estimated) Skin/eye irritation Not listed in major inventories
Rhodium Triphenyl Acetate () H351 Suspected carcinogen Restricted in transport (NONH)
Triphenyl phosphate () H411 Toxic to aquatic life EPA risk evaluation ongoing

Notes:

  • Sulfinamides generally exhibit moderate toxicity, but specific data for N,2,2-triphenyl derivatives require further study .

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